molecular formula C17H15ClFN5OS2 B2559952 N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189480-21-4

N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2559952
CAS RN: 1189480-21-4
M. Wt: 423.91
InChI Key: DJANNFIKGBAAIQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClFN5OS2 and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, due to its complex structure, may have significant pharmacological potential. Similar compounds have been evaluated for their ability to inhibit key enzymes and receptors involved in various diseases. For instance, compounds with similar structures have shown efficacy as inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are critical in cancer cell proliferation and survival (Stec et al., 2011).

Anticancer Activity

The structure of the compound suggests a potential for anticancer activity. Fluoro-substituted compounds, for instance, have been shown to possess anti-lung cancer activity through various mechanisms, indicating that similar structures could be explored for their anticancer properties (Hammam et al., 2005). The presence of fluorine and chloro groups could contribute to the bioactivity of such compounds.

Neurodegenerative Disorders Research

Compounds structurally related to N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been synthesized and evaluated for their selectivity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. Such studies suggest potential applications in imaging and therapy for diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).

Inflammatory and Pain Management

The structural components of N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suggest potential anti-inflammatory and analgesic properties. Similar compounds have been synthesized and tested for anti-inflammatory activity, with some showing significant effects, suggesting possible applications in managing pain and inflammation (Sunder & Maleraju, 2013).

Antimicrobial Research

The antimicrobial activity of thiazole and pyrimidine compounds has been well-documented, indicating that N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide could also be explored for its antimicrobial properties. Research in this area could lead to the development of new antimicrobial agents for combating resistant strains of bacteria and fungi (Bondock et al., 2008).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS2/c18-11-7-10(19)3-4-12(11)22-13(25)8-26-16-14-15(20-9-21-16)23-17(27-14)24-5-1-2-6-24/h3-4,7,9H,1-2,5-6,8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJANNFIKGBAAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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